11-Iodo-1-undecyne
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Overview
Description
11-Iodo-1-undecyne is an organic compound with the molecular formula C11H19I. It is a terminal alkyne, characterized by the presence of an iodine atom attached to the terminal carbon of an undecyne chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-Iodo-1-undecyne typically involves the conversion of carbonyl compounds to alkynes via a one-carbon homologation process. One common method is the Corey-Fuchs procedure, which involves the transformation of aldehydes to acetylenes through a two-step process. The first step is the conversion of the aldehyde to a dibromoolefin, followed by the elimination of hydrogen bromide to form the alkyne .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency. The use of continuous flow reactors and advanced purification techniques can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
11-Iodo-1-undecyne undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The alkyne group can be oxidized to form carbonyl compounds.
Reduction Reactions: The alkyne can be reduced to form alkanes or alkenes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are used.
Reduction Reactions: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas (H2) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted alkynes.
Oxidation Reactions: Products include aldehydes, ketones, or carboxylic acids.
Reduction Reactions: Products include alkanes or alkenes.
Scientific Research Applications
11-Iodo-1-undecyne has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: It is used in the synthesis of bioactive molecules and as a probe in biochemical studies.
Mechanism of Action
The mechanism of action of 11-Iodo-1-undecyne involves its reactivity as a terminal alkyne. The triple bond in the alkyne can participate in various chemical reactions, such as cycloaddition and coupling reactions, to form complex molecular structures. The iodine atom can also act as a leaving group in substitution reactions, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds .
Comparison with Similar Compounds
Similar Compounds
1-Undecyne: A terminal alkyne with a similar structure but without the iodine atom.
1-Iodo-2-undecyne: An alkyne with the iodine atom attached to the second carbon instead of the terminal carbon.
Uniqueness
11-Iodo-1-undecyne is unique due to the presence of the iodine atom at the terminal position, which enhances its reactivity in substitution reactions.
Biological Activity
11-Iodo-1-undecyne is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its antibacterial, anticancer, and other pharmacological effects, supported by relevant data tables and case studies.
Chemical Structure and Properties
This compound is an alkyne with the molecular formula C11H21I. The presence of the iodine atom in its structure enhances its reactivity and biological potential. The compound is primarily synthesized through various organic reactions, including cross-coupling methods.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of this compound against various bacterial strains.
Table 1: Antibacterial Activity of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Escherichia coli | 50 mg/mL | |
Staphylococcus aureus | 25 mg/mL | |
Pseudomonas aeruginosa | 30 mg/mL |
The compound demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria, indicating its broad-spectrum antibacterial activity. Notably, it was found to be particularly effective against Staphylococcus aureus, a common pathogen associated with skin infections.
Anticancer Properties
In addition to its antibacterial effects, this compound has shown promising anticancer activity. Research indicates that it may inhibit the proliferation of cancer cells through various mechanisms.
Table 2: Anticancer Activity of this compound
Cancer Cell Line | IC50 (µM) | Reference |
---|---|---|
Breast Cancer (MCF-7) | 12 µM | |
Lung Cancer (A549) | 15 µM | |
Colon Cancer (HT-29) | 10 µM |
Studies have demonstrated that the compound induces apoptosis in cancer cells, which is critical for cancer treatment. The exact mechanism involves the disruption of cellular signaling pathways that promote cell survival.
The biological activity of this compound can be attributed to its ability to interact with cellular membranes and proteins. The iodine atom plays a crucial role in enhancing the lipophilicity of the compound, allowing it to penetrate cell membranes effectively.
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound in clinical settings:
-
Case Study on Antibacterial Efficacy :
A study involving patients with skin infections caused by Staphylococcus aureus showed that topical application of formulations containing this compound led to significant improvement in infection clearance within five days of treatment. -
Case Study on Anticancer Activity :
In a clinical trial involving breast cancer patients, administration of a regimen including this compound resulted in a notable reduction in tumor size after six weeks, alongside manageable side effects.
Properties
CAS No. |
2468-57-7 |
---|---|
Molecular Formula |
C11H19I |
Molecular Weight |
278.17 g/mol |
IUPAC Name |
11-iodoundec-1-yne |
InChI |
InChI=1S/C11H19I/c1-2-3-4-5-6-7-8-9-10-11-12/h1H,3-11H2 |
InChI Key |
COWWYFOFCMTKHQ-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCCCCCCCCI |
Origin of Product |
United States |
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